molecular formula C20H21FN2O4 B3575218 1-(2,6-dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine

1-(2,6-dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine

Cat. No.: B3575218
M. Wt: 372.4 g/mol
InChI Key: RESMMAFIWMCTNE-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two benzoyl groups, one substituted with methoxy groups at the 2 and 6 positions, and the other with a fluorine atom at the 2 position. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2,6-dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine typically involves the acylation of piperazine with the corresponding benzoyl chlorides. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general synthetic route can be summarized as follows:

    Step 1: Preparation of 2,6-dimethoxybenzoyl chloride by reacting 2,6-dimethoxybenzoic acid with thionyl chloride.

    Step 2: Preparation of 2-fluorobenzoyl chloride by reacting 2-fluorobenzoic acid with thionyl chloride.

    Step 3: Acylation of piperazine with 2,6-dimethoxybenzoyl chloride and 2-fluorobenzoyl chloride in the presence of triethylamine.

The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.

Chemical Reactions Analysis

1-(2,6-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic conditions, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: This compound is used as a building block for the synthesis of various pharmacologically active molecules. Piperazine derivatives are known for their potential as antipsychotic, antidepressant, and anti-inflammatory agents.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets. It can be used to study receptor binding, enzyme inhibition, and cellular signaling pathways.

    Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules. It can also be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific receptors or enzymes in the body. For example, piperazine derivatives are known to interact with serotonin and dopamine receptors, which can influence mood and behavior. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

1-(2,6-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2,6-Dimethoxybenzoyl)piperazine: This compound lacks the fluorobenzoyl group and may have different pharmacological properties.

    1-(2-Fluorobenzoyl)piperazine: This compound lacks the dimethoxybenzoyl group and may have different biological activities.

    1-Benzoylpiperazine: This compound lacks both the methoxy and fluorine substituents and serves as a simpler analog for comparison.

The uniqueness of this compound lies in the presence of both the dimethoxybenzoyl and fluorobenzoyl groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4/c1-26-16-8-5-9-17(27-2)18(16)20(25)23-12-10-22(11-13-23)19(24)14-6-3-4-7-15(14)21/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESMMAFIWMCTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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